![molecular formula C21H26ClN3O3S2 B1205081 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate CAS No. 43218-55-9](/img/structure/B1205081.png)
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate is a chemical compound that belongs to the class of methanesulfonates. Methanesulfonates are salts or esters of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and is used in various industrial and chemical processes .
准备方法
The preparation of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves several synthetic routes. One common method is the reaction of methanesulfonic acid with a suitable base or alcohol to form the corresponding salt or ester. Industrial production methods often involve the oxidation of dimethyl sulfide or dimethyl disulfide using oxidizing agents such as nitric acid or chlorine .
化学反应分析
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and nucleophiles like amines or alcohols. .
科学研究应用
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: It is explored for its potential therapeutic effects, including its use as an alkylating agent in chemotherapy.
Industry: It is used in electroplating, battery electrolytes, and as a catalyst in various industrial processes
作用机制
The mechanism of action of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves its ability to act as a strong acid and alkylating agent. It can methylate DNA and proteins, leading to modifications that affect their function. The molecular targets include nucleophilic sites on DNA bases and amino acid residues in proteins. The pathways involved include DNA damage response and repair mechanisms .
相似化合物的比较
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate can be compared with other methanesulfonates and similar compounds:
Methanesulfonic acid: Similar in structure but differs in its applications and reactivity.
Trifluoromethanesulfonic acid: Has a trifluoromethyl group instead of a methyl group, leading to different properties and uses.
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used in mutagenesis studies
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
43218-55-9 |
|---|---|
分子式 |
C21H26ClN3O3S2 |
分子量 |
468 g/mol |
IUPAC 名称 |
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C20H22ClN3S.CH4O3S/c1-4-23(5-2)10-11-24-16-9-6-13(3)20-18(16)19(22-24)15-8-7-14(21)12-17(15)25-20;1-5(2,3)4/h6-9,12H,4-5,10-11H2,1-3H3;1H3,(H,2,3,4) |
InChI 键 |
TTZGKMBLWUVGJV-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
规范 SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
Key on ui other cas no. |
43218-55-9 |
相关CAS编号 |
49604-87-7 (Parent) |
同义词 |
6-chloroindazolelucanthone IA 3 IA 3, monomethanesulfonate IA-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


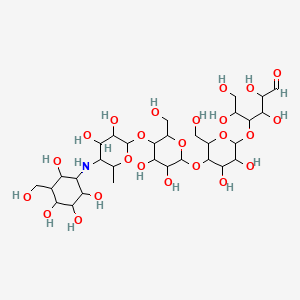
![(2S,3S,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol bromide](/img/structure/B1205000.png)
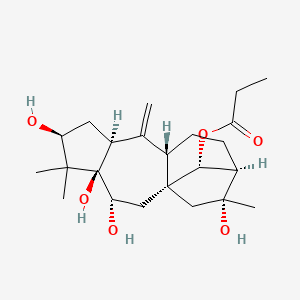
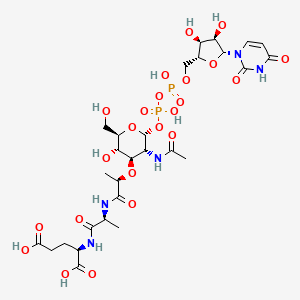
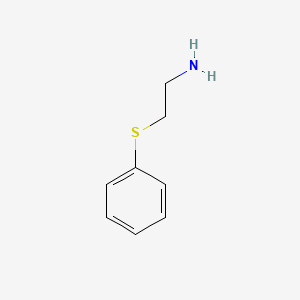
![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)
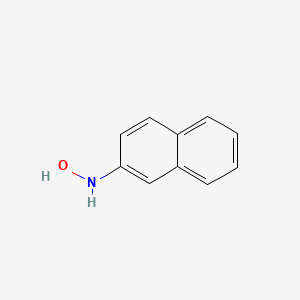
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1205012.png)
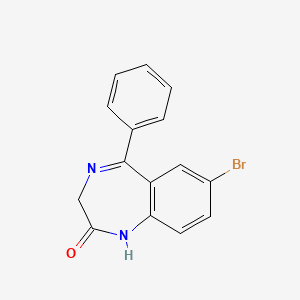
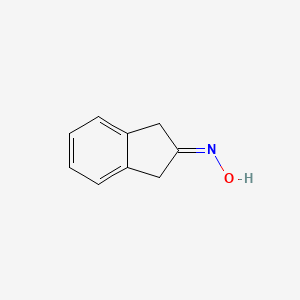
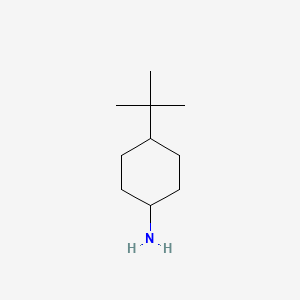
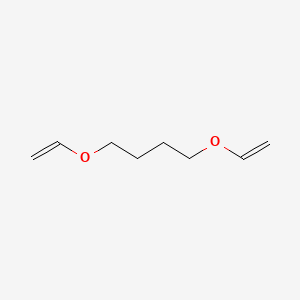
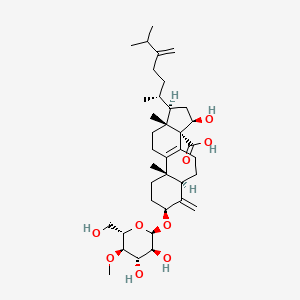
![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)
